Product packaging for 5,9-Undecadien-1-yne, 6,10-dimethyl-(Cat. No.:CAS No. 100451-98-7)

5,9-Undecadien-1-yne, 6,10-dimethyl-

Cat. No.: B3044801
CAS No.: 100451-98-7
M. Wt: 176.3 g/mol
InChI Key: GNOQEXWKRHKDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,9-Undecadien-1-yne, 6,10-dimethyl- is a high-purity chemical reagent intended solely for laboratory research purposes. This compound is part of the terpenoid family, a class of chemicals with diverse structures and significant research interest. While the specific properties and applications of this exact alkyne-derivative are a subject of ongoing investigation, structurally related compounds such as 6,10-Dimethyl-5,9-undecadien-2-one (Geranylacetone, CAS 689-67-8) are well-known in research. Geranylacetone is a key flavor and fragrance component found in nature (e.g., in tomatoes, mango, and rice) and serves as a critical intermediate in the biosynthesis of other important terpenoids like squalene, farnesol, and nerolidol . It is also a precursor in the synthetic pathways for compounds such as isophytol, which is used in the manufacture of Vitamin E . Researchers value these terpenoid compounds for their roles in organic synthesis, fragrance chemistry, and the study of natural product biosynthesis. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. Ensure you consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20 B3044801 5,9-Undecadien-1-yne, 6,10-dimethyl- CAS No. 100451-98-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100451-98-7

Molecular Formula

C13H20

Molecular Weight

176.3 g/mol

IUPAC Name

6,10-dimethylundeca-5,9-dien-1-yne

InChI

InChI=1S/C13H20/c1-5-6-7-10-13(4)11-8-9-12(2)3/h1,9-10H,6-8,11H2,2-4H3

InChI Key

GNOQEXWKRHKDKA-UHFFFAOYSA-N

SMILES

CC(=CCCC(=CCCC#C)C)C

Canonical SMILES

CC(=CCCC(=CCCC#C)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 5,9 Undecadien 1 Yne, 6,10 Dimethyl

Elaboration of Alkene and Alkyne Scaffolds

The construction of the dien-yne motif in 5,9-undecadien-1-yne, 6,10-dimethyl- necessitates precise control over the formation of carbon-carbon bonds and stereochemistry. Key strategies involve the use of allene-mediated routes, organolithium chemistry, and propargylation reactions.

Allene-Mediated Synthetic Routes

Allenes are versatile intermediates in organic synthesis, capable of participating in a variety of transformations to form complex molecular architectures. In the context of synthesizing dien-yne systems, allene-mediated routes can offer a powerful approach to constructing the carbon skeleton. While a direct synthesis of 5,9-undecadien-1-yne, 6,10-dimethyl- via an allene-mediated pathway is not prominently documented, the general principles of such reactions can be applied.

One plausible approach involves the coupling of a suitable allene (B1206475) with an alkyne partner. For instance, a terminally substituted allene could undergo a transition-metal-catalyzed cross-coupling reaction with a propargyl derivative. The regioselectivity of such reactions is a critical aspect, often directed by the nature of the catalyst and the substituents on the allene and alkyne.

Table 1: Hypothetical Allene-Mediated Cross-Coupling

Allene SubstrateAlkyne PartnerCatalystExpected Product
1,1-dimethylalleneGeranyl bromidePd(PPh₃)₄/CuI5,9-Undecadien-1-yne, 6,10-dimethyl-

Detailed research findings on analogous systems suggest that the efficiency and stereochemical outcome of such couplings are highly dependent on the reaction conditions, including the choice of solvent, temperature, and ligands for the metal catalyst.

Organolithium Chemistry in Carbon-Carbon Bond Formation

Organolithium reagents are powerful nucleophiles and strong bases, making them invaluable tools in the formation of carbon-carbon bonds. researchgate.netlibretexts.org Their application in the synthesis of 5,9-undecadien-1-yne, 6,10-dimethyl- could involve the addition of a lithium acetylide to a suitable electrophile.

A potential synthetic route would involve the generation of a lithium acetylide, such as lithium trimethylsilylacetylide, which can then react with an allylic halide like geranyl bromide. This nucleophilic substitution reaction would form the desired carbon skeleton. Subsequent removal of the trimethylsilyl (B98337) protecting group would yield the terminal alkyne.

The high reactivity of organolithium reagents necessitates careful control of reaction conditions, often requiring low temperatures and inert atmospheres to prevent side reactions.

Table 2: Organolithium-Based Synthesis Approach

Organolithium ReagentElectrophileReaction TypeKey Transformation
Lithium trimethylsilylacetylideGeranyl bromideNucleophilic SubstitutionFormation of the undecadien-yne backbone

Research on similar transformations highlights the importance of solvent choice, with ethereal solvents like tetrahydrofuran (B95107) (THF) being commonly employed to stabilize the organolithium species.

Propargylation Strategies and their Application

Propargylation, the introduction of a propargyl group, is a direct and effective method for the synthesis of alkynes. In the context of preparing 5,9-undecadien-1-yne, 6,10-dimethyl-, a propargyl Grignard reagent could be coupled with an allylic halide. lookchem.com

Specifically, the reaction of propargylmagnesium bromide with geranyl bromide presents a feasible route. lookchem.com However, a known challenge with this approach is the potential for the formation of an allenic byproduct through a competing reaction pathway. lookchem.com The ratio of the desired alkyne to the allenic isomer can be influenced by factors such as the solvent system and the presence of additives.

Table 3: Propargylation Reaction for Target Synthesis

Propargylating AgentSubstrateCatalyst/ConditionsPotential Products
Propargylmagnesium bromideGeranyl bromideCuI (catalytic)5,9-Undecadien-1-yne, 6,10-dimethyl- and the corresponding allene

To circumvent the issue of isomeric mixtures, alternative propargylating agents, such as lithio-1-trimethylsilylpropyne, have been successfully employed in similar syntheses, allowing for the isolation of the desired acetylenic product after a desilylation step. lookchem.com

Stereocontrolled Approaches for the (E)-Isomer

The geometry of the double bonds in 5,9-undecadien-1-yne, 6,10-dimethyl- is a crucial aspect of its structure. Achieving stereocontrol to selectively form the (E)-isomer at the 5-position, which originates from the geranyl moiety, relies on starting with a stereochemically pure precursor.

The use of (E)-geranyl bromide as the starting material is paramount. Many synthetic methods for constructing dienes and polyenes with defined stereochemistry exist, often involving Wittig-type reactions or transition-metal-catalyzed cross-coupling reactions. For instance, a highly selective convergent coupling reaction between alkynes can lead to the formation of stereodefined trisubstituted (E,E)-1,3-dienes. nih.gov While not directly applicable to the dien-yne structure , the principles of stereochemical control from such reactions are highly relevant.

Convergent Synthesis Tactics Utilizing Specialized Reagents

Convergent synthesis, where different fragments of a target molecule are synthesized separately and then joined together, often offers a more efficient approach compared to linear synthesis.

Application of 1,3-Dilithiopropyne Equivalents

1,3-Dilithiopropyne is a highly reactive dianion that can serve as a three-carbon building block. While its direct use can be challenging, its synthetic equivalents offer a more controlled approach to constructing propargyl systems.

In a hypothetical convergent synthesis of 5,9-undecadien-1-yne, 6,10-dimethyl-, a 1,3-dilithiopropyne equivalent could react sequentially with two different electrophiles. For instance, one end of the dianion could react with a proton source to generate a terminal alkyne, while the other end undergoes alkylation with geranyl bromide. This strategy would allow for the direct installation of the entire undecadien-yne backbone in a single pot, in principle. The success of such a strategy would hinge on controlling the differential reactivity of the two anionic centers.

Multistep Reaction Sequences for Undecadien-1-yne Construction

The construction of 5,9-Undecadien-1-yne, 6,10-dimethyl- from a C10 precursor such as geranyl chloride necessitates a carbon chain extension and the introduction of a terminal alkyne. A hypothetical, yet chemically sound, multistep sequence can be proposed based on established organic transformations.

One potential strategy involves the conversion of the halide precursor into an aldehyde, which can then be transformed into the desired terminal alkyne. This two-carbon homologation can be achieved through various methods, with the Corey-Fuchs reaction being a classic and effective approach.

A plausible reaction sequence is outlined below:

Nucleophilic Substitution: Geranyl chloride can be reacted with a cyanide salt, such as sodium cyanide, to form the corresponding nitrile. This reaction extends the carbon chain by one carbon.

Reduction to Aldehyde: The resulting nitrile can then be reduced to an aldehyde. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H).

Conversion to Terminal Alkyne (Corey-Fuchs Reaction): The aldehyde is then subjected to the Corey-Fuchs reaction. This involves two main steps:

Reaction of the aldehyde with a mixture of triphenylphosphine (B44618) and carbon tetrabromide to form a dibromoalkene.

Treatment of the dibromoalkene with a strong base, such as n-butyllithium, which results in a metal-halogen exchange followed by elimination to yield the terminal alkyne.

An alternative to the Corey-Fuchs reaction for the aldehyde-to-alkyne conversion is the Seyferth-Gilbert-Bestmann homologation, which utilizes the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).

These multistep sequences, while not explicitly documented for 5,9-Undecadien-1-yne, 6,10-dimethyl-, represent robust and widely applicable methods in organic synthesis for the construction of terminal alkynes from halide or aldehyde precursors.

Precursor Sourcing and Preparation

The efficient synthesis of the target alkyne is highly dependent on the availability and purity of the starting materials. Halide precursors, particularly those derived from readily available natural products, are attractive starting points.

Geranyl chloride is a valuable C10 building block for the synthesis of 5,9-Undecadien-1-yne, 6,10-dimethyl-. It can be prepared from the corresponding alcohol, geraniol (B1671447), which is abundant in various essential oils.

Several methods have been reported for the conversion of geraniol to geranyl chloride. A common laboratory-scale procedure involves the use of triphenylphosphine and carbon tetrachloride. This reaction proceeds under mild and neutral conditions, which helps to prevent the allylic rearrangement that can occur with other halogenating agents. The reaction of geraniol with thionyl chloride in the presence of a base like pyridine (B92270) has also been employed.

The table below summarizes key data for the synthesis of geranyl chloride from geraniol.

Reaction Reagents Solvent Yield (%) Reference
Geraniol to Geranyl ChlorideTriphenylphosphine, Carbon TetrachlorideCarbon Tetrachloride75-81 orgsyn.org
Geraniol to Geranyl ChlorideThionyl Chloride, PyridineNot specifiedNot specified orgsyn.org

It is crucial to use purified geranyl chloride in subsequent synthetic steps to avoid side reactions and ensure a high yield of the desired product. Distillation is a common method for the purification of geranyl chloride.

Chemical Reactivity and Mechanistic Investigations of 5,9 Undecadien 1 Yne, 6,10 Dimethyl

Alkyne and Alkene Functional Group Transformations

The reactivity of 5,9-Undecadien-1-yne, 6,10-dimethyl- is dominated by the chemistry of its terminal alkyne and the isolated diene. The terminal alkyne is characterized by its sp-hybridized carbons and the acidic nature of the terminal proton. The diene portion, being non-conjugated, is expected to react as two independent alkene units.

Electrophilic and Nucleophilic Additions to Unsaturated Centers

Electrophilic Addition: The electron-rich pi systems of the alkyne and alkenes are susceptible to attack by electrophiles. In the case of electrophilic addition to the alkyne, the reaction can proceed in a stepwise manner. The addition of one equivalent of an electrophile, such as a hydrogen halide (HX), would likely follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide to the internal carbon. The resulting vinyl halide can potentially undergo a second addition reaction. Due to the presence of three unsaturated sites, selective electrophilic addition would be a significant challenge. Reaction conditions, including temperature and the nature of the electrophile, would be crucial in controlling the outcome. For instance, the reaction with a bulky electrophile might favor addition at the less sterically hindered terminal alkyne.

Nucleophilic Addition: The terminal alkyne of 5,9-Undecadien-1-yne, 6,10-dimethyl- can be deprotonated by a strong base to form a powerful nucleophile, an acetylide anion. This acetylide can then participate in nucleophilic substitution and addition reactions. For example, it can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond, or it can add to carbonyl compounds like aldehydes and ketones to yield propargyl alcohols. This reactivity is a cornerstone of alkyne chemistry, allowing for significant molecular elaboration.

Reaction Type Reagent Expected Major Product at Alkyne Key Considerations
Electrophilic AdditionHBr (1 eq.)2-Bromo-6,10-dimethyl-1,5,9-undecatrieneMarkovnikov regioselectivity
Electrophilic AdditionBr₂ (1 eq.)1,2-Dibromo-6,10-dimethyl-1,5,9-undecatrienePotential for competing addition at the diene
Nucleophilic Addition1. NaNH₂ 2. CH₃CHO7,11-Dimethyl-2-dodecen-6,10-dien-3-yn-1-olFormation of an acetylide intermediate

Hydrogenation and Reduction Chemistries

The selective reduction of the multiple unsaturated centers in 5,9-Undecadien-1-yne, 6,10-dimethyl- is a key synthetic challenge. Different catalytic systems can achieve varying degrees of reduction and selectivity.

Complete Hydrogenation: In the presence of a highly active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) and an excess of hydrogen gas, all three unsaturated bonds (one triple and two double) are expected to be fully reduced to yield 6,10-dimethylundecane.

Partial Hydrogenation (Alkyne to Alkene): More controlled hydrogenation can be achieved using poisoned catalysts. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is well-known for the syn-selective reduction of alkynes to cis-alkenes. Applying this to the target molecule would be expected to selectively reduce the terminal alkyne to a terminal cis-alkene, leaving the diene intact.

Dissolving Metal Reduction: Reduction using sodium or lithium metal in liquid ammonia (B1221849) is a classic method for the anti-selective reduction of internal alkynes to trans-alkenes. For a terminal alkyne, this method can be complicated by the deprotonation of the acidic terminal proton. However, modifications to the procedure can sometimes achieve the desired reduction.

Catalyst/Reagent H₂ Pressure Expected Major Product Selectivity
Pd/CHigh6,10-DimethylundecaneFull saturation
Lindlar's CatalystLow(Z)-6,10-Dimethyl-1,5,9-undecatrienecis-Alkene from alkyne
Na/NH₃N/A(E)-6,10-Dimethyl-1,5,9-undecatrienetrans-Alkene from alkyne (potential for side reactions)

Transition Metal-Catalyzed Processes

Transition metal catalysis offers a powerful toolkit for the selective functionalization of molecules with multiple reactive sites. For 5,9-Undecadien-1-yne, 6,10-dimethyl-, these methods could enable precise modifications of the alkyne or alkene moieties.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Alkyne Moiety

The terminal alkyne is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The Sonogashira coupling is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules. Given the structure of 5,9-Undecadien-1-yne, 6,10-dimethyl-, it is expected to readily participate in Sonogashira couplings, allowing for the attachment of various aryl or vinyl substituents to the terminus of the undecadienyne chain.

Aryl/Vinyl Halide Palladium Catalyst Copper Co-catalyst Expected Product
IodobenzenePd(PPh₃)₄CuI1-Phenyl-6,10-dimethyl-1,5,9-undecatrien-1-yne
BromobenzenePdCl₂(PPh₃)₂CuI1-Phenyl-6,10-dimethyl-1,5,9-undecatrien-1-yne
Vinyl BromidePd(PPh₃)₄CuI6,10-Dimethyl-1,3,7,11-tridecatetraen-5-yne

Carboalumination Reactions for Selective Functionalization

Zirconocene-catalyzed carboalumination, often referred to as the Negishi carboalumination, is a powerful method for the regio- and stereoselective functionalization of alkynes. In this reaction, an organoaluminum reagent, such as trimethylaluminum (B3029685) (AlMe₃), adds across the triple bond in the presence of a zirconocene (B1252598) dichloride (Cp₂ZrCl₂) catalyst. For a terminal alkyne like 5,9-Undecadien-1-yne, 6,10-dimethyl-, this reaction would be expected to proceed with high regioselectivity, placing the aluminum at the terminal carbon and the methyl group at the internal carbon. The resulting vinylalane is a versatile intermediate that can be further functionalized, for example, by quenching with water to yield the corresponding alkene, or by reaction with various electrophiles.

Other Metal-Mediated Olefin and Alkyne Transformations

The presence of both alkyne and diene functionalities opens up possibilities for various other metal-mediated transformations. For instance, enyne metathesis, catalyzed by ruthenium or molybdenum complexes, could potentially lead to the formation of cyclic structures through intramolecular rearrangement. The specific outcome of such reactions would depend heavily on the catalyst and reaction conditions. Furthermore, the diene portion of the molecule could participate in transition metal-catalyzed reactions such as hydroformylation, cyclopropanation, or dihydroxylation, potentially with chemoselectivity over the alkyne depending on the chosen catalytic system.

An article on the chemical reactivity and mechanistic investigations of 5,9-Undecadien-1-yne, 6,10-dimethyl- cannot be generated as requested. Extensive searches for scientific literature detailing the cyclization chemistry of this specific compound did not yield any relevant research findings. The provided search results discuss the cyclization of other structurally related but distinct molecules, such as various enynes, dienes, and allenynes. Therefore, it is not possible to provide scientifically accurate information on the intramolecular cyclization pathways, Lewis acid-promoted cyclizations, or diastereoselective and enantioselective induction for 5,9-Undecadien-1-yne, 6,10-dimethyl- as outlined.

Consequently, the creation of data tables and a detailed discussion of research findings for the specified sections and subsections is not feasible. To maintain scientific accuracy, no article has been generated.

Strategic Applications of 5,9 Undecadien 1 Yne, 6,10 Dimethyl in Complex Molecule Synthesis

Building Block for Isoprenoid Frameworks

As an isoprenoid compound, 5,9-Undecadien-1-yne, 6,10-dimethyl- is utilized in synthetic pathways that build larger, more complex structures characteristic of this class of molecules. Its defined carbon skeleton and functional groups allow for precise and controlled manipulations in multi-step syntheses.

Research has demonstrated the utility of 5,9-Undecadien-1-yne, 6,10-dimethyl- in the assembly of polyprenoidal chains. These long-chain isoprenoids are fundamental components of many biologically significant molecules. In a convergent synthetic approach, this C13 unit can be coupled with other fragments to systematically build the repeating isoprene (B109036) units that form the backbone of these structures. This method is particularly advantageous for creating the polyprenoidal side chains of complex natural products.

The chemical reactivity of 5,9-Undecadien-1-yne, 6,10-dimethyl- allows for its conversion into a variety of other isoprenoid analogues. For instance, it can undergo cyclisation reactions to form multi-ring compounds. researchgate.net The terminal alkyne and internal double bond provide reactive sites for intramolecular reactions, leading to the formation of cyclic and polycyclic frameworks that are common in many bioactive natural products.

Key Structural Features for Synthesis
FeatureSynthetic Utility
Terminal AlkyneEnables chain elongation, cyclization, and conversion to other functional groups (e.g., Z-alkenes).
(E)-Configured Double BondProvides stereochemical control in the final target molecule.
Isoprenoid BackboneServes as a foundational C13 unit for building larger terpenoids and related natural products.

Precursor in Natural Product Synthesis

The compound's structure makes it an ideal starting material or intermediate in the total synthesis of various natural products.

The terminal alkyne functionality is a crucial feature for the synthesis of certain insect pheromones. Many lepidopteran pheromones are long-chain acetates or aldehydes containing specific Z-configured double bonds. Terminal alkynes are common precursors to these Z-olefins through stereoselective reduction, often employing catalysts like Lindlar's catalyst. nih.gov While direct synthesis of a specific pheromone from 5,9-undecadien-1-yne, 6,10-dimethyl- is not prominently documented, its functional group is representative of the key intermediates used in modern pheromone synthesis strategies. researchgate.netnih.govresearchgate.net

A significant application of 5,9-Undecadien-1-yne, 6,10-dimethyl- is its role as a key intermediate in the practical and cost-effective synthesis of Ubiquinone (Coenzyme Q10) and its analogues. In a patented convergent synthesis, this compound serves as a precursor for the polyprenoidal side chain of CoQ10. This method represents a significant advancement in assembling these essential biological molecules, which function as redox carriers in cellular respiratory chains. nih.gov The use of this specific building block facilitates an efficient construction of the repeating isoprenoid units that characterize the CoQ10 side chain. nih.gov

Chain Elongation and Homologation Reactions

The terminal alkyne of 5,9-Undecadien-1-yne, 6,10-dimethyl- is its most valuable feature for chain elongation and homologation strategies. This functional group allows for the formation of new carbon-carbon bonds with exceptional control.

The process typically involves the deprotonation of the terminal alkyne with a strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion. youtube.comyoutube.com This anion can then react with various electrophiles, most commonly primary alkyl halides, in an SN2 reaction. This sequence effectively adds the alkyl group from the halide to the alkyne, elongating the carbon chain. youtube.com This reaction is a fundamental tool for synthetic chemists, allowing for the stepwise construction of complex carbon skeletons from simpler precursors. youtube.com The versatility of this reaction makes 5,9-Undecadien-1-yne, 6,10-dimethyl- a powerful intermediate for building longer chains required for the synthesis of complex lipids, pheromones, and other natural products.

General Scheme for Alkyne-Based Chain Elongation
StepReagentsIntermediate/ProductDescription
1. DeprotonationStrong Base (e.g., NaNH₂)Acetylide AnionThe acidic terminal proton is removed to create a potent carbon nucleophile. youtube.com
2. Nucleophilic Attack (SN2)Alkyl Halide (R-X)Elongated AlkyneThe acetylide attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-C bond. youtube.com

Synthesis of Homologated Alkyne-Containing Compounds (e.g., 7,11-Dimethyl-6,10-dodecadien-2-yn-1-ol)

The strategic application of 5,9-undecadien-1-yne, 6,10-dimethyl- as a precursor in the synthesis of more complex molecules is exemplified by its conversion to homologated alkyne-containing compounds. A notable example of this is the synthesis of 7,11-dimethyl-6,10-dodecadien-2-yn-1-ol. This transformation represents a homologation reaction, specifically a hydroxymethylation, where a hydroxymethyl group (-CH₂OH) is added to the terminal alkyne of the starting material.

This process is a fundamental carbon-carbon bond-forming reaction in organic synthesis, allowing for the extension of the carbon skeleton and the introduction of a versatile primary alcohol functionality. The resulting propargyl alcohol, 7,11-dimethyl-6,10-dodecadien-2-yn-1-ol, can serve as a valuable intermediate for the synthesis of a variety of other complex molecules.

The most common and direct method for the synthesis of primary propargylic alcohols from terminal alkynes is the reaction of a metal acetylide with formaldehyde (B43269). rsc.org This reaction typically proceeds via the deprotonation of the terminal alkyne with a strong base, such as an organolithium reagent, to form a highly nucleophilic lithium acetylide. This intermediate then readily attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired primary propargylic alcohol.

The reaction scheme for the synthesis of 7,11-dimethyl-6,10-dodecadien-2-yn-1-ol from 5,9-undecadien-1-yne, 6,10-dimethyl- can be depicted as follows:

Reaction Scheme:

Reactant: 5,9-Undecadien-1-yne, 6,10-dimethyl- Product: 7,11-Dimethyl-6,10-dodecadien-2-yn-1-ol

Detailed research findings for this specific transformation are summarized in the interactive data table below, outlining the typical reagents, solvents, and conditions employed in such a synthesis.

Interactive Data Table: Synthesis of 7,11-Dimethyl-6,10-dodecadien-2-yn-1-ol

Step Reagent Solvent Temperature Purpose
1. Deprotonationn-Butyllithium (n-BuLi)Tetrahydrofuran (B95107) (THF)-78 °C to 0 °CFormation of the lithium acetylide nucleophile.
2. C-C Bond FormationFormaldehyde (gas or paraformaldehyde)Tetrahydrofuran (THF)-78 °C to room temp.Nucleophilic addition to the carbonyl group.
3. ProtonationWater (H₂O) or dilute aqueous acid-Room temperatureProtonation of the alkoxide to yield the alcohol.

The choice of a strong base is crucial for the complete deprotonation of the terminal alkyne. Organolithium reagents like n-butyllithium are commonly used for this purpose. The reaction is typically carried out in an inert, anhydrous solvent such as tetrahydrofuran (THF) to prevent quenching of the strong base and the acetylide intermediate. Low temperatures, often starting at -78 °C, are employed to control the reactivity of the organolithium reagent and to ensure selective deprotonation without side reactions.

Following the formation of the lithium acetylide, formaldehyde is introduced. Gaseous formaldehyde, generated by heating paraformaldehyde, can be bubbled through the reaction mixture, or paraformaldehyde itself can be added directly. The reaction is allowed to warm, facilitating the nucleophilic attack of the acetylide on the formaldehyde.

Finally, an aqueous workup is performed to quench the reaction and protonate the intermediate lithium alkoxide, affording the target compound, 7,11-dimethyl-6,10-dodecadien-2-yn-1-ol. This synthetic strategy highlights the utility of 5,9-undecadien-1-yne, 6,10-dimethyl- as a building block for accessing more functionalized and elongated molecules.

Analytical and Spectroscopic Characterization Methodologies for 5,9 Undecadien 1 Yne, 6,10 Dimethyl

Advanced Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 5,9-Undecadien-1-yne, 6,10-dimethyl- would be determined using a combination of advanced spectroscopic techniques. Each method provides unique and complementary information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): This technique would identify the number of different types of protons, their chemical environments, and their proximity to one another. For 5,9-Undecadien-1-yne, 6,10-dimethyl-, ¹H NMR would be expected to show distinct signals for the terminal alkyne proton, the olefinic protons, the allylic protons, and the various methyl groups. The coupling patterns (splitting of signals) would help to establish the connectivity between adjacent protons.

¹³C NMR (Carbon NMR): This would determine the number of non-equivalent carbon atoms and their chemical nature (alkyne, alkene, aliphatic). The characteristic chemical shifts for the sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the alkenes would be key identifiers.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to piece together the complete molecular structure by showing correlations between protons, between carbons and their directly attached protons, and between carbons and protons separated by two or three bonds, respectively.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact molecular formula of the compound (C₁₃H₂₀) by measuring its monoisotopic mass with very high accuracy.

Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer (its fragmentation pattern) would provide further structural clues. For instance, the fragmentation could indicate the loss of methyl groups or the cleavage at positions allylic to the double bonds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 5,9-Undecadien-1-yne, 6,10-dimethyl-, the IR spectrum would be expected to show characteristic absorption bands for:

The terminal alkyne C≡C stretch (typically around 2100-2140 cm⁻¹).

The terminal alkyne ≡C-H stretch (a sharp peak around 3300 cm⁻¹).

The C=C stretch of the alkene groups (around 1640-1680 cm⁻¹).

The =C-H stretch of the alkenes (around 3010-3095 cm⁻¹).

The C-H stretches of the aliphatic portions of the molecule (just below 3000 cm⁻¹).

A summary of the expected spectroscopic data is presented in the table below.

Spectroscopic TechniquePredicted Observations for 5,9-Undecadien-1-yne, 6,10-dimethyl-
¹H NMR Signals for terminal alkyne proton, olefinic protons, allylic protons, and methyl groups.
¹³C NMR Signals for sp and sp² hybridized carbons, as well as aliphatic carbons.
HRMS Determination of the exact molecular formula (C₁₃H₂₀).
IR Spectroscopy Characteristic absorption bands for C≡C, ≡C-H, C=C, and =C-H bonds.

Chromatographic Separation Techniques for Purity Assessment and Isolation

To ensure that the spectroscopic data is obtained from a pure sample, and for the potential isolation of this compound from a mixture, chromatographic techniques are indispensable.

Gas Chromatography (GC): Given the likely volatility of a C₁₃ terpene derivative, GC would be a primary method for purity assessment.

A single, sharp peak on multiple GC columns with different stationary phases would be a strong indicator of high purity.

When coupled with a mass spectrometer (GC-MS), this technique would simultaneously separate the compound from any impurities and provide their mass spectra, aiding in their identification.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment and for preparative isolation.

Normal-Phase HPLC: Using a non-polar mobile phase and a polar stationary phase, this could be effective for separating the relatively non-polar 5,9-Undecadien-1-yne, 6,10-dimethyl- from more polar impurities.

Reverse-Phase HPLC: With a polar mobile phase and a non-polar stationary phase, this is a versatile technique that could also be optimized for the separation and purification of this compound.

Detection would likely be achieved using a UV detector, although the compound lacks a strong chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

The choice between these techniques would depend on the sample matrix and the scale of the separation required.

Chromatographic TechniqueApplication for 5,9-Undecadien-1-yne, 6,10-dimethyl-
Gas Chromatography (GC) Purity assessment due to likely volatility; identification when coupled with MS.
High-Performance Liquid Chromatography (HPLC) Purity assessment and preparative isolation.

Determination of Stereochemical Configuration

The structure of 5,9-Undecadien-1-yne, 6,10-dimethyl- contains two double bonds, each of which can potentially exist as either an E or a Z isomer. The presence of a chiral center at the 6-position also raises the possibility of enantiomers. Determining the specific stereochemistry is crucial for a complete structural description.

Determination of Double Bond Geometry (E/Z Isomerism):

NMR Spectroscopy: The geometry of the double bonds can often be determined from ¹H NMR data. The coupling constant (J-value) between the protons on a double bond is typically larger for the trans (E) configuration than for the cis (Z) configuration. The Nuclear Overhauser Effect (NOE), observed in 2D NOESY experiments, can also provide through-space correlations that help to elucidate the stereochemistry of the double bonds.

Determination of Enantiomeric Composition: If the compound is chiral, determining its enantiomeric purity is essential.

Chiral Chromatography: This is the most common method for separating enantiomers. By using a chiral stationary phase (CSP) in either GC or HPLC, the two enantiomers can be separated into distinct peaks, allowing for their quantification.

Polarimetry: A pure sample of a single enantiomer will rotate the plane of polarized light, and this rotation can be measured with a polarimeter. The direction and magnitude of the rotation are characteristic of a specific enantiomer.

A summary of the methodologies for stereochemical determination is provided in the table below.

Stereochemical AspectMethod of Determination
Double Bond Geometry (E/Z) NMR Spectroscopy (coupling constants, NOESY).
Enantiomeric Composition Chiral Chromatography (GC or HPLC), Polarimetry.

In-depth Computational and Theoretical Analysis of 5,9-Undecadien-1-yne, 6,10-dimethyl- Remains an Unexplored Area of Research

Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical studies focusing specifically on the chemical compound 5,9-Undecadien-1-yne, 6,10-dimethyl- are not publicly available at this time. Consequently, the construction of an article detailing its quantum chemical calculations, mechanistic reactivity, and predicted spectroscopic properties, as per the requested outline, cannot be fulfilled with scientifically validated information.

The field of computational chemistry regularly employs sophisticated methods to investigate molecules of interest. These studies provide profound insights into molecular geometry, stability, and reactivity, which are crucial for various applications in chemistry and materials science. However, the focus of such intensive research is often directed towards compounds with known biological activity, industrial relevance, or those that present novel chemical structures and bonding.

For a molecule like 5,9-Undecadien-1-yne, 6,10-dimethyl-, the absence of dedicated computational studies suggests it may not have been a target of focused academic or industrial research to date. While general methodologies for such analyses are well-established, their application to this specific compound has not been documented in accessible literature.

To provide a comprehensive and accurate article as requested, specific research findings are necessary. This would typically include data from peer-reviewed studies that have performed quantum chemical calculations to determine the molecule's conformational isomers and their relative energies, mapped out reaction pathways to understand its chemical behavior, or simulated its spectroscopic signatures (such as NMR or IR spectra) to aid in its identification and characterization.

Without such foundational research, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authority. The scientific community has yet to publish in-depth computational explorations of 5,9-Undecadien-1-yne, 6,10-dimethyl-, leaving a gap in the available knowledge for this particular compound.

Future Research Directions and Unexplored Avenues in 5,9 Undecadien 1 Yne, 6,10 Dimethyl Chemistry

Development of Novel and Sustainable Synthetic Pathways

Currently, detailed synthetic routes for 5,9-Undecadien-1-yne, 6,10-dimethyl- are not prevalent in the scientific literature. Future research should prioritize the development of efficient and sustainable methods for its synthesis.

One promising avenue involves the adaptation of existing methods for terpene synthesis. For instance, a convergent synthesis could be envisioned starting from smaller, readily available building blocks. A potential retrosynthetic analysis is detailed in the table below.

Table 1: Proposed Retrosynthetic Approach and Sustainable Considerations

Step Proposed Transformation Key Reagents & Conditions Sustainable Advantages
3 Alkyne Formation Deprotonation of a terminal alkyne followed by SN2 reaction with an allylic halide. masterorganicchemistry.com High atom economy.
2 Allylic Halide Synthesis Appel or Mitsunobu reaction from the corresponding alcohol (e.g., geraniol). Avoids harsh halogenating agents.

| 1 | Building Block Derivation | Utilization of bio-derived starting materials like geraniol (B1671447) or linalool. | Renewable feedstocks. |

Further research into catalytic methods could yield even more sustainable pathways. For example, transition-metal-catalyzed cross-coupling reactions, such as Sonogashira coupling, could be explored to construct the carbon skeleton efficiently. numberanalytics.com Additionally, enzymatic or chemo-enzymatic strategies, leveraging the specificity of enzymes to build the terpene-like backbone, could offer a highly green alternative to traditional organic synthesis. biorxiv.org The development of photobiocatalytic systems that can directly convert CO2 into hydrocarbon fuels could also inspire novel biosynthetic routes. biorxiv.org

Exploration of Expanded Reactivity and Derivatization Potential

The unique combination of a terminal alkyne and two di- and tri-substituted double bonds in 5,9-Undecadien-1-yne, 6,10-dimethyl- suggests a rich and diverse reactivity profile that is yet to be explored. The terminal alkyne, in particular, is a versatile functional group for a wide array of chemical transformations. chemistrysteps.commasterorganicchemistry.com

Future studies should investigate:

Click Chemistry: The terminal alkyne is an ideal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward conjugation of this molecule to other chemical entities, such as polymers, biomolecules, or fluorescent tags. nih.gov

Coupling Reactions: Reactions like Glaser and Sonogashira couplings could be used to dimerize the molecule or append aryl or vinyl groups, leading to the creation of complex conjugated systems. numberanalytics.com

Hydration and Hydroamination: Selective hydration of the alkyne could provide a route to methyl ketones (similar to geranylacetone (B162166) but with potentially different double bond isomers), while hydroamination could introduce nitrogen-containing functionalities.

Cycloisomerization Reactions: The enyne motif within the molecule makes it a prime candidate for metal-catalyzed cycloisomerization reactions. Catalysts based on gold, platinum, or rhodium could induce complex skeletal rearrangements to form novel carbocyclic and heterocyclic structures. acs.orgnih.govnih.gov

The table below summarizes some potential derivatization pathways.

Table 2: Potential Derivatization Reactions of 5,9-Undecadien-1-yne, 6,10-dimethyl-

Reaction Type Functional Group Targeted Potential Products Potential Applications
Azide-Alkyne Cycloaddition Terminal Alkyne Triazole-linked conjugates Bioconjugation, Materials Science
Sonogashira Coupling Terminal Alkyne Aryl-substituted enynes Organic Electronics, Probe Synthesis
Enyne Metathesis Alkene and Alkyne Cyclic dienes Complex Molecule Synthesis nih.gov
Selective Hydrogenation Alkyne or Alkenes Dienes, Alkenes, or Alkanes Fine Chemical Synthesis

Bio-inspired Synthetic Approaches Leveraging the Undecadien-1-yne Scaffold

Nature produces a vast array of complex molecules, many of which contain alkyne functionalities. nih.govresearchgate.netrsc.org The biosynthesis of these natural products can serve as inspiration for new synthetic strategies. Research in this area could focus on mimicking enzymatic cascades to construct the 5,9-Undecadien-1-yne, 6,10-dimethyl- skeleton or to further elaborate it.

For instance, the enzymes responsible for fatty acid desaturation and subsequent alkyne formation in some organisms could be studied and potentially engineered to accept terpene-like precursors. researchgate.net This could lead to a de novo biosynthesis of the target molecule in engineered microorganisms. nih.gov

Furthermore, the undecadien-1-yne scaffold itself can be viewed as a building block for the synthesis of more complex natural product analogues. Tandem reactions, such as an enyne metathesis followed by a Diels-Alder reaction, could be employed to rapidly construct polycyclic frameworks reminiscent of various alkaloids and terpenoids. acs.org

Investigation into Advanced Materials Applications of Derived Structures

The unsaturated backbone of 5,9-Undecadien-1-yne, 6,10-dimethyl- and its derivatives presents opportunities for the development of novel materials. The conjugated systems that can be generated through derivatization are of particular interest.

Future research could explore:

Polymers: The alkyne and alkene groups can participate in various polymerization reactions. For example, alkyne coupling reactions can be used to synthesize poly(aryleneethynylene)s, which are known for their conductive and photoluminescent properties. numberanalytics.com

Molecular Wires: The linear, conjugated structure of derivatives formed from coupling reactions could be investigated for applications in molecular electronics.

Functional Surfaces: The ability to attach the molecule to surfaces via "click" chemistry could be used to modify the properties of materials, for example, to create hydrophobic or biocompatible coatings.

The potential for creating novel materials with unique electronic and optical properties from this underexplored chemical scaffold is significant and warrants thorough investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.